DICHLORO(P-CYMENE)RUTHENIUM(II) DIMER
Description
Significance of Organometallic Ruthenium Complexes in Catalysis and Synthesis
Organometallic ruthenium complexes are of paramount importance in modern chemistry, primarily due to their exceptional catalytic activity across a broad spectrum of organic reactions. mdpi.comiupac.orgresearchgate.net Ruthenium is noted for its ability to exist in multiple oxidation states (from 0 to +8) and to form stable complexes with a wide variety of ligands, which allows for fine-tuning of steric and electronic properties to achieve high selectivity and efficiency. iupac.orgnih.gov These complexes exhibit a favorable balance between reactivity and stability, making them powerful tools for chemists. researchgate.net
Ruthenium-based catalysts are instrumental in key transformations such as hydrogenation, transfer hydrogenation, C-H bond activation, cross-coupling reactions, and olefin metathesis. wikipedia.orgchemimpex.comnih.gov Low-valent ruthenium hydride complexes, for instance, can function as redox Lewis acid and base catalysts, enabling reactions to proceed under neutral and mild conditions, which is a cornerstone of green chemistry. iupac.org Beyond traditional catalysis, ruthenium complexes are finding expanding applications in materials science for creating advanced polymers and nanomaterials, and in medicinal chemistry, where they are being developed as next-generation anticancer agents with potentially lower toxicity than platinum-based drugs. chemimpex.commdpi.comresearchgate.netnih.govrsc.org
Historical Development and Evolution of (η⁶-Arene)ruthenium(II) Chemistry
The field of (η⁶-arene)ruthenium(II) chemistry has evolved significantly, establishing these "piano-stool" complexes as indispensable reagents and catalyst precursors. researchgate.netnih.gov The synthesis of the parent (benzene)ruthenium dichloride dimer was a key starting point, and the methodology was later extended to other arenes. The preparation of Dichloro(p-cymene)ruthenium(II) dimer itself is typically achieved through the reaction of hydrated ruthenium trichloride (B1173362) with α-phellandrene, which isomerizes in situ to form the p-cymene (B1678584) ligand. wikipedia.orgevitachem.com
Initially, the focus was on the fundamental reactivity of these half-sandwich compounds, exploring ligand exchange reactions where the arene or the chloride ligands could be substituted. wikipedia.org It was discovered that the dimer could be easily cleaved by Lewis bases, such as phosphines, to form monomeric adducts like (p-cymene)RuCl₂(PPh₃). wikipedia.org This reactivity opened the door to a vast library of derivatives. A major leap in their application came with the discovery that these complexes could serve as precursors to highly active catalysts. For example, treatment with chelating ligands like TsDPENH yields catalysts for asymmetric transfer hydrogenation, a landmark achievement in stereoselective synthesis. wikipedia.org More recently, their role has expanded into cutting-edge areas like "borrowing hydrogen" catalysis and direct C-H bond functionalization, demonstrating the enduring and evolving importance of this class of organometallic compounds. wikipedia.orgsemanticscholar.org
Structural Motif and Coordination Environment of this compound
The defining structural feature of this compound is its dimeric nature, where two ruthenium centers are linked by two bridging chloride ligands. evitachem.comsemanticscholar.org Each ruthenium atom is also bonded to two terminal chloride ions and is capped by a p-cymene ring that is coordinated in an η⁶ fashion. This arrangement results in a pseudo-octahedral or "three-legged piano-stool" geometry for each ruthenium center. wikipedia.orgnih.govresearchgate.net The p-cymene acts as the "seat" of the stool, while the three chloride ligands (one terminal and two bridging) form the "legs".
X-ray diffraction studies have provided precise details of this molecular architecture. evitachem.comsemanticscholar.org The molecule possesses a C₂h symmetry. The p-cymene ligand stabilizes the ruthenium(II) center through π-bonding, while the chloride ligands are relatively labile, particularly the bridging ones. evitachem.com This lability is key to the compound's utility, as the dimer can be readily cleaved by donor ligands to form catalytically active monomeric species. wikipedia.org
Table 2: Selected Crystallographic Data for [(η⁶-p-cymene)RuCl₂]₂ and Related Monomers
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The crystal system for the dimer. | Triclinic evitachem.comsemanticscholar.org |
| Ru-Cl (bridging) | Bond length between ruthenium and a bridging chlorine atom. | ~2.51 Å |
| Ru-Cl (terminal) | Bond length between ruthenium and a terminal chlorine atom. | ~2.41 Å |
| Ru-C (arene) | Average bond length between ruthenium and a carbon atom of the p-cymene ring. | ~2.17 Å |
| Ru···Ru distance | The distance between the two ruthenium centers in the dimer. | ~3.65 Å |
| Coordination Geometry | Geometry around each ruthenium atom. | Pseudo-octahedral / Piano-stool wikipedia.orgresearchgate.net |
Note: Bond lengths and distances are approximate and can vary slightly based on the specific crystal structure determination.
Overview of Research Trajectories and Impact in Chemical Science
The impact of this compound on chemical science is extensive, driven by its versatility as a catalyst precursor. synthesiswithcatalysts.comchemimpex.com Research trajectories have branched out from fundamental organometallic studies into diverse fields, including organic synthesis, medicinal chemistry, and materials science. chemimpex.com
In Catalysis: A primary research focus is its use in homogeneous catalysis. It is a key starting material for generating catalysts for:
Asymmetric Transfer Hydrogenation: Creating chiral alcohols, a vital process in the pharmaceutical industry. wikipedia.org
C-H Bond Activation/Functionalization: Enabling the direct conversion of C-H bonds to C-C or C-heteroatom bonds, offering more atom-economical synthetic routes. semanticscholar.org
Borrowing Hydrogen Catalysis: A green chemistry approach for the N-alkylation of amines and sulfonamides using alcohols as alkylating agents. synthesiswithcatalysts.comsigmaaldrich.com
Hydrosilylation and Reductions: Used as a catalyst for hydrosilylation and for the reduction of nitriles to primary amines. synthesiswithcatalysts.comfishersci.nothermofisher.com
In Medicinal Chemistry: A significant and growing area of research involves the synthesis of novel ruthenium-based anticancer agents derived from the dimer. nih.govrsc.orgmdpi.com By replacing the chloride ligands with biologically active molecules, researchers have developed complexes that show potent cytotoxicity against various cancer cell lines, sometimes exceeding that of cisplatin. rsc.orgmdpi.comacs.org These compounds are explored for their potential to overcome drug resistance and reduce side effects, with some showing high selectivity for cancer cells over normal cells. nih.govmdpi.comacs.org
In Materials Science: The compound is also explored for its potential in creating advanced materials, including photosensitive dyes and functional polymers, owing to the unique electronic and photophysical properties of its derivatives. chemimpex.comguidechem.com
Table 3: Major Research Applications of this compound
| Research Area | Specific Application | Impact |
|---|---|---|
| Homogeneous Catalysis | Precursor for asymmetric transfer hydrogenation catalysts. wikipedia.org | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. |
| Catalyst for "borrowing hydrogen" reactions. synthesiswithcatalysts.comsigmaaldrich.com | Environmentally benign synthesis of amines from alcohols. | |
| Catalyst for C-H bond activation. semanticscholar.org | Development of highly efficient and atom-economical synthetic methods. | |
| Medicinal Chemistry | Starting material for Ru(II)-arene anticancer complexes. nih.govnih.gov | Development of novel chemotherapeutics with alternative mechanisms of action. |
| Synthesis of antimicrobial agents. rsc.orgnih.gov | Addressing challenges of antibiotic resistance. | |
| Organic Synthesis | Preparation of complex molecules like 1,2-diketones. guidechem.com | Provides access to important building blocks for natural products and heterocycles. |
| Materials Science | Synthesis of photosensitive ruthenium complexes. guidechem.com | Applications in dye-sensitized solar cells and photodynamic therapy. |
Properties
CAS No. |
128706-72-9 |
|---|---|
Molecular Formula |
C20H28Cl4Ru2 |
Molecular Weight |
612.39 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Dichloro(p-cymene)ruthenium(II) Dimer
The synthesis of this dimer is well-established, with primary methods involving the reaction of a ruthenium salt with a suitable arene precursor in an alcohol solvent. evitachem.comsemanticscholar.org
The most common and efficient method for preparing this compound involves the reaction of hydrated ruthenium trichloride (B1173362) (RuCl₃·xH₂O) with α-phellandrene. wikipedia.orgsemanticscholar.org This one-step process is typically carried out in an alcohol solvent, such as ethanol (B145695) or methanol (B129727). semanticscholar.orgyoutube.com In this reaction, the α-phellandrene, a cyclic terpene, undergoes an in-situ isomerization and dehydrogenation to form the p-cymene (B1678584) ligand, which then coordinates to the ruthenium center. wikipedia.orgsemanticscholar.org The reaction mixture is generally heated under reflux for several hours to drive the reaction to completion. youtube.com
While the α-phellandrene route is prevalent due to the inexpensive and convenient nature of the terpene as a starting material, direct synthesis using p-cymene is also a viable pathway. This method involves reacting hydrated ruthenium trichloride directly with p-cymene. The fundamental reaction remains the coordination of the arene to the ruthenium metal center, forming the stable half-sandwich structure.
Optimization Strategies for Synthetic Yield and Purity
Optimizing the synthesis of this compound focuses on maximizing yield and ensuring high purity. Key parameters that are manipulated include reaction time, temperature, and solvent choice.
Reaction Time and Temperature : The synthesis is typically performed at reflux temperature in an alcohol solvent. youtube.com Extended reflux times, sometimes up to 24 hours, are employed to ensure the complete conversion of the ruthenium precursor. youtube.com The deep red color of the final solution is often an indicator of reaction progress. youtube.com
Solvent : Ethanol (95%) is a commonly used solvent for this reaction. semanticscholar.orgyoutube.com The choice of alcohol can influence the reaction rate and the solubility of the reactants and products.
Purification : After the reaction, the volume of the solvent is typically reduced, and the product is crystallized by cooling, often in a freezer overnight. youtube.com The resulting red-brown or orange crystals are then filtered, washed (e.g., with diethyl ether), and dried. mdpi.com This process helps to remove unreacted starting materials and byproducts.
Research has demonstrated that high yields are achievable under optimized conditions. For instance, a one-step synthesis from RuCl₃·3H₂O and α-phellandrene in alcohol has been reported to produce the dimer with a yield of 93.8%. semanticscholar.org
Table 1: Example of Synthetic Parameters for this compound
| Ruthenium Precursor | Arene Source | Solvent | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| RuCl₃·3H₂O | α-Phellandrene | Alcohol | Not Specified | 93.8% | semanticscholar.org |
| Ruthenium Trichloride | α-Terpinene | Ethanol (95%) | 24 hours (reflux) | Not Specified | youtube.com |
This compound as a Versatile Precursor for Novel Ruthenium Complexes
The significance of this compound lies in its role as a precursor to a vast array of other organometallic ruthenium complexes. chemimpex.comsynthesiswithcatalysts.com The chloro-bridges in the dimeric structure can be easily cleaved, and the terminal chloride ligands can be substituted, allowing for the introduction of various other ligands. mdpi.comias.ac.in
The dimeric complex readily reacts with Lewis bases, leading to the cleavage of the dichloro-bridge and the formation of monomeric ruthenium complexes. wikipedia.org This process, known as monomerization, is a cornerstone of its utility. A wide variety of ligands can be used to effect this transformation, including phosphines, N-heterocyclic carbenes (NHCs), and bidentate ligands with nitrogen or sulfur donor atoms. wikipedia.orgnih.govrsc.org
For example, the reaction of the dimer with two equivalents of triphenylphosphine (B44618) (PPh₃) yields the monomeric piano-stool complex, (p-cymene)RuCl₂(PPh₃). wikipedia.org Similarly, reactions with functionalized phosphines like diphenyl-2-pyridylphosphine (B124867) can lead to different coordination modes, including P-bonded or P,N-chelated complexes. ias.ac.in In some cases, the p-cymene arene ligand itself can be displaced, particularly under photochemical activation or with strongly coordinating chelating ligands. acs.org
The monomerization of this compound is the primary route to a class of compounds known as half-sandwich ruthenium(II) complexes. These complexes feature a pseudo-octahedral or pseudo-tetrahedral "piano-stool" geometry, with the p-cymene arene acting as the "seat" and the other ligands as the "legs". mdpi.comnih.gov
The reaction of the dimer with bidentate ligands (L-L) such as thiosemicarbazones, bipyridines, or benzimidazoles leads to the formation of monomeric complexes with the general formula [(η⁶-p-cymene)Ru(L-L)Cl]⁺ or [(η⁶-p-cymene)RuCl₂(L)] where L is a monodentate ligand. mdpi.commdpi.comnih.govrsc.org These synthetic routes are highly modular, allowing for the fine-tuning of the electronic and steric properties of the final complex by carefully selecting the incoming ligand. rsc.org This versatility has made the dimer an indispensable starting material for developing new catalysts and biologically active compounds. nih.govrsc.orgnih.gov
Table 2: Examples of Monomeric Complexes Synthesized from this compound
| Reacting Ligand | Resulting Complex Type | Example Ligand | Example Product | Reference |
|---|---|---|---|---|
| Monodentate Phosphine (B1218219) | Neutral Monomer | Triphenylphosphine (PPh₃) | (p-cymene)RuCl₂(PPh₃) | wikipedia.org |
| Bidentate N,N Ligand | Cationic Monomer | 5-methyl-[2,2'-bipyrimidine]-1-N-oxide (bpyNO) | [(p-cymene)RuCl(bpyNO)]Cl | rsc.org |
| Bidentate N,S Ligand | Cationic Monomer | Piperonal-N(4)-phenylthiosemicarbazone (pPhTSC) | [(η⁶-p-cymene)Ru(pPhTSC)Cl]Cl | nih.gov |
| N-Heterocyclic Carbene | Neutral Monomer | Bis(1,2,3-triazolylidene) silver(I) complex (as precursor) | [PhCH₂N₂(NMe)C₂(C₆H₄CF₃)]RuCl₂(p-cymene) | rsc.org |
| Bidentate N,O Ligand | Neutral Monomer | 1H-benzimidazole-2-carboxylic acid | [(η⁶-p-cymene)RuCl(bimCOO)] | mdpi.com |
Formation of Supported and Heterogenized Ruthenium Catalysts
The transition from homogeneous to heterogeneous catalysis is a critical step in developing more sustainable and industrially viable chemical processes. This compound, [RuCl₂(p-cymene)]₂, serves as a versatile and efficient precursor for a wide range of homogeneous catalysts. synthesiswithcatalysts.comwikipedia.org However, to overcome challenges associated with catalyst-product separation, recycling, and stability, significant research has focused on immobilizing this complex onto solid supports. This process, known as heterogenization, aims to combine the high activity and selectivity of the molecular catalyst with the practical advantages of a solid catalyst. capes.gov.br
The heterogenization of [RuCl₂(p-cymene)]₂ can be achieved through several methodologies, primarily involving the interaction of the ruthenium complex with a solid matrix. These supports can range from simple materials like carbon to complex, specifically designed hybrid organic-inorganic structures. The choice of support and the method of immobilization are crucial as they can influence the catalyst's activity, selectivity, and stability.
A straightforward method for creating a supported catalyst is through the adsorption of the dimer onto a high-surface-area material. For instance, a heterogeneous ruthenium catalyst can be prepared by simply adsorbing [RuCl₂(p-cymene)]₂ onto a carbon support. capes.gov.br This approach leverages the physical interactions between the complex and the support surface to create a reusable catalyst that has demonstrated efficiency and selectivity in various reactions. capes.gov.br
More sophisticated strategies involve the covalent anchoring of the ruthenium complex or its derivatives onto functionalized supports. This often requires modification of either the support or the complex itself. One such advanced methodology involves the use of hybrid inorganic-organic materials. For example, [RuCl₂(p-cymene)]₂ has been anchored in a hybrid zirconium phosphate (B84403)–phosphonate material that is coated and pillared with double-stranded hydrophobic linear polystyrene. rsc.org In this intricate system, a phosphonate-containing polystyrene copolymer bearing a chiral ligand is first synthesized. This polymer-supported ruthenium complex is then co-precipitated with zirconium oxychloride (ZrOCl₂) and sodium dihydrogen phosphate (NaH₂PO₄) to form the final pillared, hybrid-supported catalyst. rsc.org This method creates a robust heterogeneous catalyst suitable for reactions in aqueous media, such as asymmetric transfer hydrogenation. rsc.org The structure of the support provides a hydrophobic environment that can enhance catalytic performance and recyclability. rsc.org
The following tables summarize research findings on the heterogenization of [RuCl₂(p-cymene)]₂.
Table 1: Methodologies for Heterogenization of [RuCl₂(p-cymene)]₂
| Support Material | Immobilization Method | Resulting Catalyst Type | Catalytic Application | Reference |
| Carbon | Adsorption | Heterogeneous Ruthenium on Carbon | Oxidative Organic Chemistry Reactions | capes.gov.br |
| Zirconium phosphate–phosphonate with polystyrene | Co-precipitation and Anchoring | Pillared hybrid zirconium phosphate–phosphonate-anchored Ru catalyst | Aqueous Asymmetric Transfer Hydrogenation | rsc.org |
Table 2: Performance of a Heterogenized [RuCl₂(p-cymene)]₂-Derived Catalyst
The research by Wang et al. provides detailed findings on the performance of their novel supported catalyst in the asymmetric transfer hydrogenation of aromatic ketones in an aqueous medium. rsc.org
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reusability (after 5 cycles) | Reference |
| Zirconium phosphate–phosphonate-anchored Ru catalyst | Aromatic Ketones | Good catalytic activities | 73.6% to 95.6% | 92.2% conv., 92.1% ee | rsc.org |
Advanced Spectroscopic and Structural Elucidation
Single-Crystal X-ray Diffraction Studies of Dichloro(p-cymene)ruthenium(II) Dimer and Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique has been instrumental in confirming its dimeric nature and the specific coordination geometry around each ruthenium center. semanticscholar.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | semanticscholar.org |
| Space Group | Fdd2 | semanticscholar.org |
| Ru-Cl Bond Length (average) | 2.38 Å | |
| Ru-Ru Distance | 3.56 Å |
Upon cleavage of the chloride bridges by reaction with Lewis bases, monomeric derivatives are formed. wikipedia.org These monomers exhibit a characteristic "piano-stool" geometry, a common coordination motif for half-sandwich organometallic complexes. nih.govresearchgate.net In this arrangement, the p-cymene (B1678584) ring acts as the flat "seat" of the stool, η⁶-coordinated to the ruthenium atom. The ruthenium center is then further coordinated to other ligands, which represent the "legs" of the stool. For instance, in derivatives like [RuCl₂(η⁶-p-cymene)(L)] (where L is a phosphine (B1218219) ligand), the ruthenium atom is coordinated to the p-cymene ring, two chloride ions, and the phosphine ligand, resulting in a pseudo-octahedral or pseudo-tetrahedral geometry. nih.govresearchgate.netnih.gov The centroid-to-metal distance in such complexes typically ranges from 1.69 to 1.72 Å. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis
The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the p-cymene ligand. chemicalbook.com The aromatic protons typically appear as distinct doublets in the region of 5-6 ppm, shifted upfield compared to free p-cymene due to the shielding effect of the ruthenium atom. The isopropyl and methyl protons also show characteristic shifts and multiplicities. spectrabase.com Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the p-cymene ligand and its coordination to the ruthenium center. spectrabase.comnih.gov The coordination of the arene to the metal center leads to a significant upfield shift of the aromatic carbon signals.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic CH | 5.3 - 5.5 | chemicalbook.comspectrabase.com |
| Isopropyl CH | ~2.9 | chemicalbook.comspectrabase.com |
| Methyl CH₃ | ~2.1 | chemicalbook.comspectrabase.com |
| Isopropyl CH₃ | ~1.2 | chemicalbook.comspectrabase.com |
Variable-temperature (VT) NMR studies can be employed to investigate dynamic processes in solution, such as ligand exchange or fluxional behavior. For derivatives of this compound, VT-NMR can provide insights into the rotation of the arene ligand, the inversion at a stereogenic metal center, or the exchange of other ancillary ligands. While specific detailed studies on the dynamic ligand behavior of the parent dimer are not extensively reported in the provided context, this technique remains a crucial tool for understanding the mechanistic pathways of reactions involving its derivatives.
Infrared (IR) and UV-Visible Spectroscopy for Electronic Structure and Mechanistic Insights
IR and UV-Visible spectroscopy provide valuable information about the bonding, electronic structure, and potential reaction mechanisms of this compound and its derivatives.
Infrared spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the coordinated ligands. The spectra of the dimer and its monomeric adducts show bands corresponding to the C-H and C=C stretching and bending modes of the p-cymene ligand. semanticscholar.org The positions of these bands can be sensitive to the coordination environment of the ruthenium atom.
UV-Visible spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound in methanol (B129727) shows absorption maxima that are characteristic of its electronic structure. researchgate.net These electronic transitions, often involving metal-to-ligand charge transfer (MLCT), can be influenced by the nature of the solvent and the ligands attached to the ruthenium center. This technique is also used to monitor the progress of reactions, such as the formation of new complexes from the dimeric precursor. researchgate.net
| Compound | λ_max (nm) | Reference |
|---|---|---|
| This compound | ~213, ~288 | researchgate.net |
Ru-Cl Stretching Vibrations and Coordination Environment
The coordination environment of this compound is significantly clarified through Fourier-transform infrared (FT-IR) spectroscopy, which is a critical tool for identifying the stretching vibrations between the ruthenium metal center and its chloride ligands. The dimeric structure of the compound features two distinct types of chloride ligands: two terminal chlorides, each bonded to a single ruthenium atom, and two bridging chlorides (μ-Cl), which link the two ruthenium centers. This structural arrangement is key to its stability and reactivity.
The vibrational frequencies of these Ru-Cl bonds are sensitive to their specific coordination mode. The bridging Ru-Cl bonds are typically weaker and thus vibrate at lower frequencies compared to the terminal Ru-Cl bonds. In derivatives and related monomeric (p-cymene)ruthenium(II) complexes, sharp, intense absorption bands corresponding to the terminal ν(Ru-Cl) stretching mode are consistently observed in the far-infrared region. For instance, in various mononuclear Ru(II) complexes, this peak is found around 320-325 cm⁻¹. rsc.org For the dimeric structure itself, distinct bands for both bridging and terminal chlorides are expected, providing direct evidence of the μ-chloro-bridged dinuclear framework. The presence and position of these bands in the IR spectrum are therefore confirmatory for the compound's proposed geometry.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(Ru-Cl) terminal | ~320 - 325 | Indicates terminal Ru-Cl bonds in related monomeric species. rsc.org |
| ν(Ru-Cl) bridging (μ-Cl) | Lower than terminal | Confirms the presence of the bridging chloride ligands characteristic of the dimeric structure. |
Metal-Ligand Charge Transfer (MLCT) Absorptions
The electronic properties of this compound are characterized by UV-visible spectroscopy, which reveals absorptions resulting from electronic transitions within the molecule. The UV-Vis spectrum of the dimer displays characteristic absorption maxima. researchgate.net For many ruthenium(II) complexes, these spectra are defined by intense bands in the ultraviolet region, attributed to π-π* intraligand transitions, and broader, less intense bands in the visible region. rsc.org
These lower-energy absorptions are often assigned to metal-to-ligand charge transfer (MLCT) transitions. rsc.org In the case of (p-cymene)ruthenium(II) complexes, these MLCT bands typically appear between 380 and 550 nm. rsc.org Specifically for related mononuclear p-cymene ruthenium complexes, the absorbance tail observed in the 400–500 nm region is influenced by ¹MLCT transitions, with purer ¹MLCT (d(Ru) → π*(ligand)) states found at higher energies around 300–480 nm. mdpi.com These transitions involve the promotion of an electron from a metal-centered d-orbital to a π-antibonding orbital of the aromatic p-cymene ligand. The energy and intensity of these MLCT bands provide insight into the electronic structure and the nature of the metal-ligand interaction.
| Transition Type | Approximate Wavelength (nm) | Assignment |
|---|---|---|
| ¹MLCT | ~380 - 550 | General range for Ru(II) complexes, involving d(Ru) → π(p-cymene) transitions. rsc.org |
| Intraligand (IL) π-π | < 300 | Transitions within the p-cymene aromatic ligand. rsc.org |
In-Situ Spectroscopic Monitoring of Catalytic Processes
The utility of this compound as a catalyst precursor is greatly enhanced by the ability to monitor its catalytic activity in real-time using in-situ spectroscopic techniques. In particular, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool for elucidating reaction mechanisms and kinetics. embrapa.br
By setting up a catalytic reaction directly within an NMR spectrometer, researchers can track the consumption of reactants and the formation of products over time. For example, in the transfer hydrogenation of ketones catalyzed by a derivative of the dimer, ¹H NMR spectroscopy can be used to monitor the reaction progress. embrapa.br Specific proton signals for the ketone starting material and the corresponding alcohol product can be integrated at various time points to determine their relative concentrations. This allows for the calculation of reaction rates and conversion percentages, providing quantitative data on catalyst performance under different conditions, such as varying temperatures. embrapa.br Such in-situ monitoring provides invaluable mechanistic insights, helping to identify reaction intermediates and understand the catalyst's behavior throughout the entire catalytic cycle.
Mass Spectrometry (MS) and Elemental Analysis for Stoichiometric Validation
The precise stoichiometry and molecular weight of this compound are unequivocally confirmed through the combined use of mass spectrometry (MS) and elemental analysis. These analytical techniques are fundamental for verifying the identity and purity of the synthesized compound. semanticscholar.orgnih.gov
Elemental analysis provides the empirical formula by quantifying the percentage composition of carbon, hydrogen, and ruthenium. The theoretical values are calculated from the molecular formula, C₂₀H₂₈Cl₄Ru₂. chemimpex.com Experimental results that closely match these theoretical percentages validate the compound's stoichiometry.
Table 1: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical Percentage (%) | Observed Range (%) |
|---|---|---|---|
| Ruthenium (Ru) | C₂₀H₂₈Cl₄Ru₂ | 33.01% | 32.9 - 33.01% chemimpex.com |
| Carbon (C) | 39.22% | N/A | |
| Hydrogen (H) | 4.61% | N/A | |
| Chlorine (Cl) | 23.16% | N/A |
N/A: Not available in the searched results.
Mass spectrometry confirms the molecular weight of the dimeric complex. Using soft ionization techniques like Electrospray Ionization (ESI-MS), the molecular ion or characteristic fragments can be observed. For related ruthenium complexes, a common fragmentation pattern involves the loss of a chloride ion from the intact molecule, resulting in a positively charged species [M-Cl]⁺ that is readily detected. rsc.org The isotopic pattern of the detected ions, which is characteristic of the presence of two ruthenium atoms and four chlorine atoms, provides further structural confirmation.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₈Cl₄Ru₂ | chemimpex.comnih.gov |
| Molecular Weight | 612.39 g/mol | chemimpex.comsigmaaldrich.com |
| Common Fragmentation Ion | [C₂₀H₂₈Cl₃Ru₂]⁺ | rsc.org |
Catalytic Applications and Mechanistic Investigations of Dichloro P Cymene Ruthenium Ii Dimer
Dichloro(p-cymene)ruthenium(II) dimer, with the chemical formula [RuCl₂(p-cymene)]₂, is a widely utilized organometallic compound that serves as a crucial precatalyst in a variety of significant organic transformations. wikipedia.orgchemimpex.com This air-stable, red solid is a precursor for numerous homogeneous catalysts, finding extensive application in transfer hydrogenation, hydrogenation, and C-H bond functionalization reactions. wikipedia.orgchemimpex.comsemanticscholar.org Its versatility stems from the ability of the dimeric structure to react with various ligands, such as phosphines and chiral diamines, to generate monomeric, catalytically active "piano-stool" complexes. wikipedia.orgwikipedia.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has been extensively applied to unravel the mechanisms of reactions catalyzed by [RuCl₂(p-cymene)]₂ and its derivatives. These calculations help in mapping the potential energy surface of a reaction, identifying transition states, and determining the feasibility of proposed mechanistic pathways.
A significant area of study has been the mechanism of acetate-assisted cyclometallation reactions. DFT studies support a general mechanism that begins with the binding of the substrate to the ruthenium precursor. nih.gov This is followed by the dissociation of a ligand to create a vacant coordination site on the metal, leading to the formation of a key intermediate where the metal-carbon bond can form. nih.gov For many of these electrophilic intermediates, the process is cationic in nature. nih.gov
In the context of olefin hydrosilylation, DFT has been used to examine the catalytic mechanism and explore how the catalyst's activity can be fine-tuned. rsc.org Calculations have shown that the catalytic cycle involves the interconversion of the ruthenium center between Ru(II) and Ru(IV) oxidation states. rsc.org Furthermore, these studies indicate that an initial step where a chloride ligand is exchanged for a hydride ligand is beneficial for all catalytically active compounds. rsc.org
DFT has also provided crucial insights into asymmetric transfer hydrogenation (ATH) reactions. For the reduction of acetophenone (B1666503) using a catalyst derived from [RuCl₂(p-cymene)]₂, DFT calculations have modeled the entire catalytic cycle. This includes the recognition of the ketone by the catalyst, the transfer of a hydride from a donor like formic acid to the metal, the subsequent stereoselective transfer of the hydride to the ketone, and the final regeneration of the catalyst.
The energetics of ligand substitution have also been quantified. For instance, DFT calculations on the reaction of [RuCl₂(p-cymene)]₂ with a P-chiral ferrocenyl phosphine (B1218219) ligand showed that the initial formation of the monodentate complex is highly favorable.
Table 1: Calculated Energy Changes for Ligand Substitution Reaction
| Reaction Step | Calculated Energy Change (kJ mol⁻¹) |
| Formation of monodentate complex | -93.1 |
| Formation of 2:1 complex with p-cymene (B1678584) loss | -44.4 |
Data sourced from DFT calculations on the reaction of ferrocenyl phosphine 2b with [{Ru(p-cym)Cl₂}₂].
These theoretical findings are crucial for rational catalyst design, allowing researchers to modify catalyst structures to achieve desired reactivity and efficiency.
Elucidation of Electronic Structures and Reactivity Descriptors
The electronic structure of Dichloro(p-cymene)ruthenium(II) dimer and its monomeric derivatives dictates their reactivity. Computational studies have been vital in elucidating these properties. The monomeric unit, (p-cymene)RuCl₂L (where L is a ligand), typically adopts a pseudo-octahedral "piano-stool" geometry. wikipedia.org The ruthenium atom is coordinated in an η⁶-fashion to the p-cymene ring, with the remaining positions occupied by the chloride and other ligands. winona.edu
DFT calculations have been used to determine the molecular geometry and key bonding parameters. winona.edu These calculations provide insights into how different ligands influence the electronic environment of the ruthenium center. For example, in related monomeric complexes, Ru-Cl bond lengths have been calculated to be in the range of 2.40 to 2.45 Å. The nature of the other ligands can slightly alter these bond lengths, which in turn affects the complex's stability and reactivity. The solvent can also have a minor effect on the bond lengths.
Table 2: Selected Bond Lengths (Å) in [Ru(η⁶-p-cymene)(pqhyme)Cl]⁺
| Bond | Bond Length (Å) |
| Ru-Cl | 2.409 |
| Ru-N1 | 2.088 |
| Ru-N2 | 2.126 |
| Ru-(cymene) ring centroid | 1.690 |
Data from X-ray crystallography, supported by computational models of similar structures. winona.edu
Reactivity descriptors derived from electronic structure calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the chemical behavior of these complexes. The HOMO-LUMO gap is an indicator of the complex's kinetic stability. In one study, the HOMO and LUMO energies of related cyclometalated ruthenium complexes were estimated using electrochemical data, providing a quantitative measure of their electronic properties.
Furthermore, computational studies have highlighted the role of chirality in these systems. The calculations consider the chirality at the metal center, the axial chirality of the π-bonded p-cymene ligand, and the chirality of attached diamine ligands to explain the stereochemical outcome of reactions. One interesting finding from DFT studies is that a change in the metal's chirality in a hydride intermediate can cause a dramatic switch in the p-cymene coordination from η⁶ to η².
Prediction of Catalytic Activity and Selectivity
A major goal of computational chemistry in catalysis is to predict the activity and selectivity of catalysts, thereby guiding experimental efforts. For catalysts derived from this compound, theoretical methods have successfully predicted trends in catalytic performance.
In the study of olefin hydrosilylation, DFT was employed to fine-tune the catalyst's performance by systematically varying the ligands. rsc.org The calculations predicted that the catalytic ability is diminished by either increasing the steric bulk of the η⁶-arene ligand (e.g., replacing p-cymene with 1,3,5-cyclooctatriene) or by increasing the σ-donor strength of the other ligands (e.g., replacing chloride with methyl). rsc.org This suggests that the parent complex, [RuCl₂(p-cymene)]₂, strikes an optimal electronic and steric balance for this reaction, allowing for the facile interconversion between Ru(II) and Ru(IV) states that is crucial for catalysis. rsc.org
Table 3: Predicted Effect of Ligand Modification on Catalytic Activity
| Modification | Predicted Effect on Activity | Rationale |
| Increase size of η⁶-ligand | Diminished | Steric hindrance |
| Increase σ-donor strength of other ligands | Diminished | Electronic effects hindering Ru(II)/Ru(IV) conversion |
Based on DFT calculations for olefin hydrosilylation. rsc.org
Similarly, for asymmetric transfer hydrogenation, DFT calculations provide deep insight into the origins of stereoselectivity. By modeling the interactions between the catalyst and the prochiral ketone, researchers can understand how the chiral elements of the catalyst—the diamine ligand, the metal center, and the p-cymene group—work in concert to favor the formation of one enantiomer of the product alcohol over the other. These predictions are invaluable for designing new catalysts with enhanced enantioselectivity for the synthesis of chiral molecules.
The high regioselectivity observed in reactions such as the allylic alkylation of amino acid ester enolates, where [RuCl₂(p-cymene)]₂ provides a high degree of regioretention, can also be rationalized and predicted using computational models that compare the energy barriers for different reaction pathways.
Molecular Dynamics Simulations for System Understanding
While DFT is powerful for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of these complexes in solution over time. MD simulations model the movement of atoms and molecules, offering insights into conformational stability, solvent effects, and the dynamics of intermolecular interactions.
For instance, MD simulations have been conducted on a related complex, Curcuminato-(η⁶-p-cymene)ruthenium(II), to study its interaction with DNA. These simulations tracked the system's temporal evolution, monitoring parameters like temperature, potential energy, and root-mean-square deviation (RMSD) to characterize the stability of the complex when bound to a DNA minor groove. The study found that the system reached equilibrium after approximately 170 picoseconds, and the RMSD matrix stabilized, indicating conformational stability of the docked system. Such simulations are crucial for understanding how these potential therapeutic agents behave in a biological environment, revealing dynamic interactions that a static picture cannot capture. This approach helps in understanding the stability and preferred binding modes of ruthenium-p-cymene complexes with biological macromolecules.
Supported and Heterogenized Dichloro P Cymene Ruthenium Ii Catalysts
Strategies for Immobilization and Heterogenization
Several strategies have been developed to immobilize dichloro(p-cymene)ruthenium(II) dimer onto solid supports, transforming it into a heterogeneous catalyst. These methods range from simple physical adsorption to the formation of covalent bonds between the complex and the support material.
One of the most straightforward methods is the adsorption of the dimer onto a high-surface-area support. A notable example is the preparation of a heterogeneous catalyst by adsorbing [RuCl₂(p-cymene)]₂ onto activated carbon. nih.govchemimpex.comnih.gov This is typically achieved by stirring the ruthenium dimer with activated carbon in a suitable solvent like benzene (B151609) at room temperature. chemimpex.comnih.gov The resulting material is then filtered and washed to yield the supported catalyst. chemimpex.com The simplicity of this method makes it highly attractive for practical applications.
Another approach involves the covalent attachment of the ruthenium complex to a functionalized support. This can be achieved by modifying the support with ligands that can coordinate to the ruthenium center. For instance, mesoporous silica (B1680970) nanoparticles (MSN) have been functionalized with ligands such as (2-thienylmethyl)hydrazine (B3176443) hydrochloride (H1) or (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine (H2). The this compound is then reacted with the functionalized MSN, leading to the coordination of the ruthenium monomer to the surface-bound ligands. semanticscholar.org
Graphene oxide (GO) has also been employed as a support material. Ru(II)(η⁶-p-cymene) conjugates have been loaded onto graphene oxide, demonstrating another versatile method for heterogenization. samaterials.com The choice of the support material and the immobilization technique significantly influences the final properties and performance of the catalyst.
Performance Evaluation of Heterogeneous this compound Catalysts
The catalytic performance of heterogenized this compound has been evaluated in a variety of organic transformations, demonstrating high efficiency and selectivity.
The catalyst prepared by adsorbing [RuCl₂(p-cymene)]₂ on activated carbon has shown remarkable activity in several environmentally benign reactions. nih.govchemimpex.comnih.gov These include the aerobic oxidation of alcohols to carbonyl compounds, the hydrolytic oxidation of silanes to silanols, and the dehydration of aldoximes to nitriles. nih.gov For example, in the aerobic oxidation of 1-phenylethanol, the carbon-supported catalyst achieved a 94% isolated yield of acetophenone (B1666503) on a gram scale. nih.gov
The performance of these heterogeneous catalysts is often comparable to or, in some cases, even surpasses that of their homogeneous counterparts, with the added benefit of easier product purification. The table below summarizes the performance of the activated carbon-supported catalyst in various reactions. nih.gov
| Substrate | Product | Reaction Type | Yield (%) |
| 1-Phenylethanol | Acetophenone | Aerobic Oxidation | 98 |
| Benzyl (B1604629) alcohol | Benzaldehyde | Aerobic Oxidation | 99 |
| Cinnamyl alcohol | Cinnamaldehyde | Aerobic Oxidation | 97 |
| Diphenylsilane | Diphenylsilanol | Hydrolytic Oxidation | 98 |
| Benzaldoxime | Benzonitrile | Dehydration | 98 |
Heterogenized ruthenium catalysts have also been shown to be effective in the dehydrogenation of polyalcohols, with performance comparable to homogeneous complexes, achieving up to 81% conversion and 99% selectivity. uu.nl
Catalyst Leaching and Reusability Studies
A critical aspect of heterogeneous catalysis is the stability of the catalyst, specifically its resistance to leaching of the active metal species into the reaction medium and its ability to be reused over multiple cycles without significant loss of activity.
The activated carbon-supported [RuCl₂(p-cymene)]₂ catalyst has demonstrated excellent reusability. nih.govnih.gov It can be recovered quantitatively by simple filtration after the reaction and reused multiple times with minimal loss of activity. nih.gov Studies have shown that this catalyst can be reused for up to nine cycles without a significant drop in its catalytic performance. nih.govnih.gov Furthermore, the leaching of ruthenium from the carbon support has been reported to be minimal. nih.gov
Similarly, heterogenized ruthenium catalysts used for the dehydrogenation of polyalcohols have shown stable activity for at least five consecutive reactions after washing and replenishing the reaction solution, highlighting their durability and recyclability. uu.nl The ability to easily recover and reuse these catalysts is a significant advantage, particularly given the cost of ruthenium, making them economically and environmentally attractive for industrial processes.
The reusability of the activated carbon-supported [RuCl₂(p-cymene)]₂ catalyst in the aerobic oxidation of benzyl alcohol is detailed in the table below. nih.gov
| Cycle | Yield (%) |
| 1 | 99 |
| 2 | 99 |
| 3 | 98 |
| 4 | 98 |
| 5 | 97 |
Material Design for Supported Ruthenium Systems
The design of the support material is crucial for the development of efficient and robust supported ruthenium catalysts. The physicochemical properties of the support can significantly influence the catalytic activity, selectivity, and stability of the immobilized complex. nih.gov
For carbon-based supports, factors such as surface area and the presence of surface functional groups are important. researchgate.net The nature of the carbon material itself has a strong influence on the catalytic performance of supported ruthenium catalysts. nih.gov For instance, in the hydrogenation of levulinic acid, the activity of Ru/C catalysts was found to be dependent on the properties of the carbon support, with catalysts having a higher number of defects and stronger metal-support interactions exhibiting the highest activity. nih.gov The use of different carbon nanostructures, such as few-layer graphene and carbon nanotubes, has also been shown to markedly influence the reaction rate in the hydrogenation of p-chloronitrobenzene.
In the case of silica-based supports, the ability to functionalize the surface with specific ligands allows for the covalent anchoring of the ruthenium complex. semanticscholar.org This can lead to more stable catalysts with controlled active sites. The design of the linker can also impart additional functionalities, such as pH-responsive release of the catalytic species.
The choice of the support material can also influence the electronic properties of the ruthenium center, thereby tuning its catalytic activity. For example, graphene-supported catalysts can lead to the formation of electron-enriched ruthenium species with enhanced activity. nih.gov The design of supported ruthenium systems, therefore, involves a careful selection of the support material and the immobilization strategy to create a catalyst with the desired properties for a specific application. The fine-tuning of the steric and electronic factors of the ruthenium complex itself, by modifying the arene and other ligands, can also be used in conjunction with support design to optimize catalytic performance. nih.gov
Chiral Ligand Design and Asymmetric Catalysis
Development of Chiral Ligands for Asymmetric Catalysis
The effectiveness of dichloro(p-cymene)ruthenium(II) dimer in asymmetric catalysis is critically dependent on the design of the chiral ligand with which it is paired. The development of these ligands is a fundamental aspect of advancing metal-catalyzed asymmetric synthesis. researcher.life For a long time, C2-symmetric ligands, which possess a twofold rotational axis, were predominant in the field due to their ability to create a well-defined and simplified chiral environment around the metal center. nih.gov However, more recent research has seen the rise of nonsymmetrical ligands, which can sometimes offer superior performance. nih.gov
A variety of chiral ligand classes have been successfully combined with the this compound. Key examples include:
Chiral Diamines: N-tosylated diamines, particularly N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are among the most successful ligands for this system. wikipedia.orgnih.gov The combination of [(p-cymene)RuCl2]2 and a chiral TsDPEN ligand generates highly active catalysts for asymmetric transfer hydrogenation. wikipedia.org Modifications to this scaffold, such as tethering the diamine ligand to the arene ring or incorporating them into polymeric structures, have been explored to enhance catalyst activity, stability, and recyclability. rsc.orgresearchgate.netresearchgate.net
Chiral Phosphines: Bidentate phosphine (B1218219) ligands, especially those with atropisomeric backbones like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective for asymmetric hydrogenation when combined with the ruthenium dimer. sigmaaldrich.comrsc.org The development of a "toolbox" of chiral phosphines with varied electronic and steric properties allows for the optimization of catalysts for specific substrates that are often resistant to hydrogenation. sigmaaldrich.com The in-situ generation of these catalysts from the dimer and the phosphine ligand is a common and practical approach. acs.org
Amino Alcohols: Chiral amino alcohols represent another important class of ligands. They have proven to be highly efficient for ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. acs.org
P,N-Ligands: Ligands containing both phosphorus and nitrogen donor atoms, which are sterically and electronically nonsymmetrical, have gained prominence. nih.gov This modularity allows for fine-tuning of the catalyst's properties. Chiral (phosphinoferrocenyl)oxazolines are examples of P,N-ligands used with ruthenium for transfer hydrogenation reactions. acs.org
The design strategy often focuses on creating modular ligands where steric and electronic properties can be systematically varied to achieve optimal reactivity and enantioselectivity for a specific transformation. nih.govnih.gov
Enantioselective Transformations (e.g., Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation)
Catalysts derived from this compound excel in the enantioselective reduction of prochiral ketones and imines through both asymmetric hydrogenation (AH) using H2 gas and asymmetric transfer hydrogenation (ATH) using a hydrogen donor like 2-propanol or formic acid. acs.orgsigmaaldrich.com
Asymmetric Transfer Hydrogenation (ATH)
The combination of [(p-cymene)RuCl2]2 with chiral ligands like TsDPEN is a benchmark for the ATH of ketones and imines. nih.govsigmaaldrich.com The reaction typically proceeds in the presence of a hydrogen source such as a formic acid/triethylamine mixture or 2-propanol. nih.gov This method is highly effective for a wide range of substrates, including aryl alkyl ketones, affording chiral secondary alcohols with excellent enantioselectivity. rsc.orgnih.gov For example, novel dipeptide-analogue ligands combined with the ruthenium dimer have been shown to reduce ketones with enantioselectivities up to 96% ee. nih.gov Similarly, catalysts anchored on a polymer support have been used for the ATH of aromatic ketones in water, achieving enantiomeric excesses (ee) ranging from 73.6% to 95.6% and allowing for catalyst recycling. rsc.org
| Substrate | Chiral Ligand | Hydrogen Source | Conversion (%) | ee (%) | Reference |
| Acetophenone (B1666503) | (R,R)-TsDPEN | HCOOH/NEt3 | >99 | 95 (R) | nih.gov |
| 1-Tetralone | Dipeptide Analogue | 2-Propanol | >99 | 96 (S) | nih.gov |
| 4-Methoxyacetophenone | Polystyrene-supported (R,R)-TsDPEN | HCOOH/NEt3 (in water) | 99.8 | 95.6 (R) | rsc.org |
| 4-Chloroacetophenone | Polystyrene-supported (R,R)-TsDPEN | HCOOH/NEt3 (in water) | 99.2 | 93.5 (R) | rsc.org |
Asymmetric Hydrogenation (AH)
While ATH catalysts derived from the ruthenium dimer and diamine ligands are well-established, their use in asymmetric hydrogenation with molecular hydrogen was initially limited. acs.orgkanto.co.jp It was discovered that the Ru-Cl bond in the precatalyst is not fully dissociated in alcohols like 2-propanol, hindering the activation of H2. acs.org A significant breakthrough was the development of modified catalysts where the chloride ligand is replaced by a more dissociative, non-nucleophilic anion, such as triflate (OTf). kanto.co.jp The complex Ru(OTf)(S,S)-Tsdpen, for instance, effectively hydrogenates ketones using H2 gas in methanol (B129727) without the need for a strong base, which is beneficial for base-sensitive substrates. acs.orgkanto.co.jp This system can achieve high yields and enantioselectivities. For example, the asymmetric hydrogenation of acetophenone using this catalyst yields the corresponding alcohol with 97% ee. kanto.co.jp
| Substrate | Catalyst System | H2 Pressure (atm) | Yield (%) | ee (%) | Reference |
| Acetophenone | Ru(OTf)(S,S)-Tsdpen | 10 | 100 | 97 | kanto.co.jp |
| 1'-Acetonaphthone | Ru(OTf)(S,S)-Tsdpen | 10 | 95 | 98 | kanto.co.jp |
| Phenacyl chloride | Ru(OTf)(S,S)-Tsdpen | 10 | 100 | 98 | kanto.co.jp |
| 4-Chromanone | RuCl(S,S)-TsDPEN + Acid | 8 | 99 | 92 | acs.org |
Factors Influencing Enantioselectivity and Diastereoselectivity
The stereochemical outcome of reactions catalyzed by this compound complexes is governed by a subtle interplay of several factors. Understanding these influences is crucial for rational catalyst design and optimization.
Ligand Structure: The architecture of the chiral ligand is paramount. In TsDPEN-type ligands, the C2 symmetry, the orientation of the phenyl groups, and the nature of the N-sulfonyl group all contribute to creating a well-defined chiral pocket. nih.gov For phosphine ligands, properties such as the dihedral angle in BINAP-type systems directly impact enantioselectivity. sigmaaldrich.com Computational studies have shown that for a given substrate, small changes in the ligand, such as replacing a xylyl group with a tolyl group on a BINAP ligand, can significantly alter the enantiomeric excess by changing the energy differences between competing reaction pathways. nih.gov
Substrate-Catalyst Interactions: The enantioselectivity is determined in the hydrogen transfer transition state. Non-covalent interactions between the substrate and the catalyst are critical. In the ATH of ketones, a favorable CH/π interaction between the p-cymene (B1678584) ligand of the catalyst and the aryl group of the ketone substrate helps to stabilize the preferred transition state, leading to high enantioselectivity. nih.govacs.org Conversely, unfavorable electrostatic interactions between the substrate's aryl group and the amine ligand can destabilize the transition state that leads to the minor enantiomer. acs.org
Nature of the Substrate: The electronic and steric properties of the substrate itself play a major role. For instance, ruthenium-diamine catalysts are highly successful in reducing alkyl aryl ketones because various stabilizing factors work in concert. acs.org However, for dialkyl ketones, the smaller differences in steric and electronic properties between the two alkyl groups make differentiation by the catalyst more difficult, often resulting in lower enantioselectivity. nih.gov The regioselectivity in reactions involving substrates with multiple reactive sites is also influenced by steric hindrance and the electronic effects of substituents. nih.gov
Reaction Conditions: Parameters such as solvent, temperature, and the nature of the counterion can influence catalytic activity and selectivity. The solvent can affect the solubility of the catalyst and substrate and may play a role in stabilizing transition states. acs.org As seen in asymmetric hydrogenation, exchanging the chloride ligand for a triflate anion fundamentally changes the catalytic cycle, enabling the activation of H2 gas. acs.orgkanto.co.jp The halide ligands themselves can have an effect, with iodine-containing complexes sometimes showing higher activity than their chlorine counterparts. ulisboa.pt
Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating these factors. nih.govnih.govacs.orgrsc.org By modeling the reaction pathways and transition state structures, researchers can rationalize observed selectivities and predict the performance of new catalyst designs. For example, DFT calculations have explained the high enantiomeric excess in certain hydrogenations by identifying a stable intermediate along the favored reaction pathway, which increases the activation energy for the competing pathway. nih.gov
Electrochemistry and Redox Behavior of Dichloro P Cymene Ruthenium Ii Systems
Electrochemical Characterization of Dichloro(p-cymene)ruthenium(II) Dimer and Derivatives
The electrochemical behavior of this compound and its derivatives has been a subject of significant research interest, as the redox potentials of these complexes are intrinsically linked to their catalytic activity. The cleavage of the chloride bridges in the dimeric structure upon reaction with various ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and Schiff bases, leads to monomeric "piano-stool" complexes of the general formula [RuCl₂(p-cymene)L], where L is a neutral two-electron donor ligand. mdpi.comresearchgate.netmdpi.com The electronic properties of the ligand L profoundly influence the electron density at the ruthenium center, which in turn dictates the ease of its oxidation and reduction.
Cyclic voltammetry (CV) has been a primary tool for probing the redox properties of these complexes. For instance, studies on a series of (p-cymene)RuCl₂(PArX₃) complexes, where PArX₃ represents a substituted triarylphosphine, have revealed a clear dependence of the Ru(II)/Ru(III) redox potential on the electronic nature of the substituents on the phosphine (B1218219) ligand. chemrxiv.orgacs.orgchemrxiv.org Electron-donating groups on the aryl rings of the phosphine increase the electron density at the ruthenium center, making it easier to oxidize and thus shifting the Ru(II)/Ru(III) potential to less positive values. Conversely, electron-withdrawing groups make the oxidation more difficult, resulting in a shift to more positive potentials. acs.orgchemrxiv.org
Similarly, the coordination of N-heterocyclic carbenes or bidentate Schiff base ligands also modulates the electrochemical properties. The strong σ-donating character of NHCs, for example, tends to stabilize the higher oxidation state of ruthenium, influencing the redox potential. Bidentate ligands can lead to more complex electrochemical behavior, sometimes involving multiple redox events associated with both the metal center and the ligand itself. acs.org
The solvent can also play a crucial role in the electrochemical behavior. In non-coordinating solvents like dichloromethane, the oxidation of [RuCl₂(p-cymene)(PR₃)] complexes is often a reversible one-electron process. chemrxiv.orgacs.org However, in coordinating solvents such as acetonitrile, the oxidation can become irreversible, leading to the formation of new electroactive species through solvent coordination and potential displacement of the p-cymene (B1678584) ligand. acs.org
The following table summarizes the electrochemical data for a selection of dichloro(p-cymene)ruthenium(II) derivatives, illustrating the influence of the ancillary ligand on the redox potentials.
| Complex | Redox Couple | Potential (V vs. ref.) | Reference Electrode | Solvent |
|---|---|---|---|---|
| [(η⁶-p-cymene)RuCl(bimCOO)] | Ru(II)/Ru(I) | -0.20 |
Advanced Methodologies and Future Research Directions
Flow Chemistry Applications and Continuous Processes
While specific, dedicated studies on the use of Dichloro(p-cymene)ruthenium(II) dimer within continuous flow reactors are still an emerging area of research, the potential for its application is significant. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for process automation and scale-up.
A key step towards integrating [RuCl₂(p-cymene)]₂ into continuous processes involves its heterogenization. Research has shown that the dimer can be effectively immobilized by adsorption onto solid supports like activated carbon. researchgate.netorganic-chemistry.orgacs.org This creates a heterogeneous catalyst that is easily separable from the reaction mixture, a critical feature for flow applications. organic-chemistry.org Such supported catalysts could be packed into columns or cartridges within a flow reactor, allowing for the continuous conversion of substrates with minimal catalyst leaching. organic-chemistry.org This approach combines the high selectivity and activity of the homogeneous catalyst with the practical benefits of heterogeneous systems, paving the way for the development of efficient, reusable catalytic systems for industrial-scale synthesis.
Mechanochemical Approaches in Synthesis and Reactivity
Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical transformations, represents a significant advancement in green synthesis. This solvent-free approach is gaining traction in organometallic chemistry.
Recent research has successfully demonstrated the use of [Ru(p-cymene)Cl₂]₂ as a catalyst in mechanochemical reactions. In one notable application, the dimer catalyzed the ortho-alkenylation of N-heteroaryl arenes with various alkynes under solvent-free ball-milling conditions. acs.org This method proved effective for a broad range of substrates, required no external heating, and featured shorter reaction times. acs.org The versatility of this approach was highlighted by its successful application to a gram-scale synthesis. acs.org
The synthesis of other ruthenium complexes via mechanochemistry further supports the potential of this technique. For instance, ruthenium trisbipyridyl and ruthenium carboxylate complexes have been efficiently prepared using ball-milling and manual grinding, respectively. rsc.orgmdpi.com These solventless methods often result in high yields in significantly shorter times compared to traditional solution-based syntheses. rsc.orgmdpi.com These findings suggest that mechanochemical methods are a powerful and sustainable alternative for both the synthesis of the dimer itself and its application in catalysis, minimizing solvent waste and energy consumption.
Mechanochemical Applications of Ruthenium Catalysts
| Method | Catalyst/Precursor | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Ball-Milling | [Ru(p-cymene)Cl₂]₂ | Ortho-alkenylation of N-heteroaryl arenes | Solvent-free, no external heating, shorter reaction times, broad scope | acs.org |
| Ball-Milling | RuCl₃·xH₂O | Synthesis of Ruthenium Trisbipyridyl Complexes | High yields in <3.5 hours, simplified purification | rsc.org |
| Manual Grinding | [RuCl₂(PPh₃)₃] | Synthesis of Ruthenium Carboxylate Complexes | Solventless, rapid reaction at room temperature, good yields | mdpi.com |
Sustainable Catalysis and Green Chemistry Principles
This compound is increasingly recognized for its role in developing more sustainable chemical processes. Its applications often align with several of the 12 Principles of Green Chemistry, particularly in the realm of catalysis. runyvmat.comsigmaaldrich.com Catalysis is a cornerstone of green chemistry as it allows for the use of small amounts of a catalyst to generate large quantities of product, minimizing stoichiometric waste.
The dimer is noted as a "Greener Alternative Product" that has been enhanced for catalytic efficiency. runyvmat.comsigmaaldrich.com It serves as a pre-catalyst for a variety of transformations that promote sustainability, such as the benign synthesis of primary amines and N-alkylation of amines through hydrogen-borrowing methodologies. sigmaaldrich.com
Furthermore, the development of heterogeneous catalysts by adsorbing [RuCl₂(p-cymene)]₂ onto activated carbon is a significant step towards greener chemistry. organic-chemistry.orgacs.org This approach facilitates the easy recovery and reuse of the catalyst, which can be quantitatively recovered by simple filtration and reused for multiple cycles with minimal loss of activity. organic-chemistry.org This addresses the green chemistry principle of waste prevention by enabling catalyst recycling and reducing the amount of metal waste in product streams. The use of this supported catalyst in environmentally friendly transformations, including aerobic oxidations and dehydrations, further underscores its value in sustainable chemical production. organic-chemistry.orgacs.org
Integration with Artificial Intelligence and Machine Learning in Catalyst Design
The traditional discovery of catalysts has long been guided by empiricism and chemical intuition, a process that can be both time-consuming and costly. researchgate.netcam.ac.uk The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this field by creating a data-driven paradigm for catalyst design and optimization. psu.eduarxiv.org
For ruthenium-based catalysts, ML models have been successfully developed to predict the outcomes of catalytic reactions. researchgate.netcam.ac.uk A typical workflow involves:
Dataset Construction: Compiling a large dataset from existing literature on a specific reaction, such as the hydrogenation of esters using well-defined ruthenium complexes. cam.ac.uk
Descriptor Generation: Transforming the molecular structures of catalysts, substrates, and reaction conditions into numerical features (descriptors) that an ML model can process. researchgate.net
Model Training: Using the dataset to train various ML models, such as neural networks or Gaussian processes, to recognize the complex relationships between the descriptors and the reaction outcome (e.g., yield). researchgate.netcam.ac.uk
Prediction and Optimization: Employing the trained model to predict the efficiency of new, hypothetical catalysts or to identify the optimal reaction conditions for a desired transformation. rsc.org
Exploration of Novel this compound-Derived Architectures
This compound is an exceptionally valuable starting material for the synthesis of a diverse range of monomeric ruthenium complexes. wikipedia.orgsigmaaldrich.com The reaction of the dimer with Lewis bases cleaves the chloride bridges to yield pseudo-octahedral "piano-stool" complexes of the general formula [(p-cymene)RuCl₂L]. wikipedia.org This modularity allows for the systematic modification of the catalyst's steric and electronic properties by introducing a wide variety of ligands (L).
Researchers have explored an extensive library of ligands to generate novel architectures with applications spanning from catalysis to medicinal chemistry. The arene ligand stabilizes the complex, while the other coordination sites can be occupied by ligands with N, O, S, or P donor atoms, allowing for fine-tuning of the complex's function. acs.org The introduction of chiral ligands has led to highly effective catalysts for asymmetric transfer hydrogenation, while the incorporation of N-heterocyclic carbene (NHC) ligands has produced active catalysts for olefin oxidation. wikipedia.orgrsc.org
Examples of Novel Architectures Derived from [RuCl₂(p-cymene)]₂
| Ligand Type | Resulting Complex Structure | Field of Application | Reference |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | [RuCl₂(NHC)(p-cymene)] | Olefin Oxidation Catalysis | rsc.org |
| Isatin Schiff Bases | Cationic [Ru(p-cymene)(L)]⁺ | Anticancer Agents | acs.org |
| Benzhydrazone Derivatives | [(p-cymene)Ru(L)Cl] | Antiproliferative Agents | rsc.org |
| Aminophosphine | [RuCl₂(p-cymene)(PPh₂NHⁿPr)] | Hydration of Nitriles | mdpi.com |
| Pyridine-Quinoline Ligands | [Ru(p-cymene)(L)Cl]⁺ | Anticancer Agents | mdpi.com |
| 5-Aminosalicylic acid | [Ru(p-cymene)(5-ASA)Cl₂] | Photoluminescent Materials | mdpi.com |
The continued exploration of new ligands and the resulting molecular architectures is a vibrant area of research, promising the development of ruthenium complexes with enhanced catalytic activity, selectivity, and novel functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dichloro(p-cymene)ruthenium(II) dimer, and how can purity be validated?
- The dimer is typically synthesized via ligand substitution reactions using ruthenium precursors and p-cymene under controlled conditions. A common method involves refluxing RuCl₃·xH₂O with p-cymene in ethanol, followed by purification via recrystallization . Purity validation employs techniques like nitrate silver titration (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HR-ESI-MS) .
Q. How is this compound structurally characterized in academic research?
- Structural characterization involves single-crystal X-ray diffraction to confirm the dimeric μ-chloro-bridged geometry, complemented by FT-IR spectroscopy (to identify Ru-Cl stretching vibrations) and elemental analysis for stoichiometric validation . For dynamic studies, variable-temperature NMR can probe ligand exchange behavior in solution .
Q. What are the primary applications of this compound in catalytic transformations?
- The dimer is widely used as a precursor in C–H bond activation and annulation reactions . For example, it catalyzes the direct C–H amidation of acetophenones with tosyl azides, achieving >95% yield under optimized conditions (80°C, AgNTf₂ as co-catalyst, 1,2-dichloroethane solvent) . It also enables isoquinolone synthesis via alkyne insertion into benzamide substrates .
Advanced Research Questions
Q. How can researchers optimize catalytic efficiency in C–H functionalization reactions using this dimer?
- Key parameters include:
- Co-catalyst selection (e.g., AgNTf₂ enhances electrophilicity by abstracting chloride ligands) .
- Solvent effects (polar aprotic solvents like 1,2-dichloroethane improve reaction rates vs. methanol) .
- Substrate electronic tuning (electron-withdrawing groups on arenes accelerate oxidative addition) .
Q. What strategies address discrepancies in reported catalytic activity across substrates?
- Contradictions in catalytic performance often arise from substrate steric hindrance or solvent-ligand interactions . For example, bulky substituents on benzamides reduce yields in isoquinolone synthesis, necessitating steric maps to guide substrate selection . In situ XAFS spectroscopy can monitor active species formation, resolving inconsistencies between postulated and actual catalytic intermediates .
Q. How can researchers evaluate the biological interactions of this dimer, such as DNA binding?
- Advanced studies employ cyclic voltammetry to assess redox behavior in the presence of DNA and UV-vis titration to calculate binding constants (e.g., Kₐ for calf thymus DNA interactions) . Fluorescence quenching assays using ethidium bromide as a probe further elucidate intercalation vs. groove-binding modes .
Q. What methodologies are used to analyze degradation pathways or byproduct formation during catalytic cycles?
- Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while HPLC-MS tracks non-volatile intermediates. For chloride release quantification, ion chromatography or potentiometric titration is recommended . Computational DFT studies model plausible degradation routes, such as ligand dissociation or Ru center oxidation .
Data Analysis and Experimental Design
Q. How should researchers design experiments to reconcile conflicting reports on solvent effects in Ru-catalyzed reactions?
- Implement controlled solvent screens with fixed catalyst loading (e.g., 4 mol% dimer) and temperature. Use multivariate analysis to isolate solvent polarity, coordinating ability, and dielectric constant impacts. Cross-validate findings with Arrhenius plots to disentangle thermal vs. solvent-driven effects .
Q. What statistical approaches are suitable for assessing reproducibility in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
